3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes dichlorophenyl, methylphenyl, thiazolyl, and oxazole groups, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide involves multiple steps. One common method includes the reaction of 2,6-dichlorobenzoyl chloride with 5-methylisoxazole-4-carboxylic acid in the presence of a base to form an intermediate. This intermediate is then reacted with 4-(4-methylphenyl)-1,3-thiazol-2-amine under specific conditions to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are usually carried out under controlled temperatures and pH conditions.
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, 3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride: This compound shares the dichlorophenyl and isoxazole groups but lacks the thiazolyl and carboxamide functionalities.
(2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: This compound has a similar dichlorophenyl group but differs in its overall structure and functional groups.
These differences contribute to the unique properties and applications of this compound.
Properties
Molecular Formula |
C21H15Cl2N3O2S |
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Molecular Weight |
444.3 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H15Cl2N3O2S/c1-11-6-8-13(9-7-11)16-10-29-21(24-16)25-20(27)17-12(2)28-26-19(17)18-14(22)4-3-5-15(18)23/h3-10H,1-2H3,(H,24,25,27) |
InChI Key |
LZUBFDNJGOUGFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C |
Origin of Product |
United States |
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